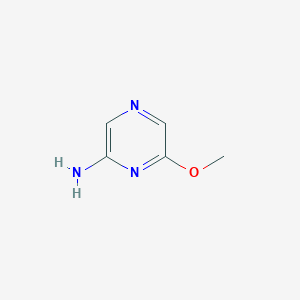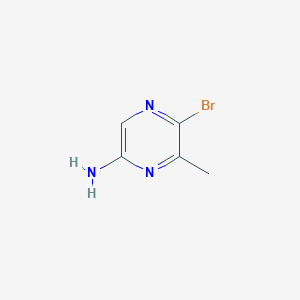
5-Bromo-6-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylpyrazin-2-amine typically involves the bromination of 6-amino-2-methylpyrazine. One common method includes the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under inert conditions, with the 6-amino-2-methylpyrazine dissolved in a mixture of dimethyl sulfoxide (DMSO) and water, and cooled in an ice bath. NBS is added in portions to achieve the desired bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Sonogashira coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in Suzuki and Sonogashira coupling reactions, with bases such as potassium carbonate or triethylamine.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.
Coupling Products: These reactions yield biaryl or aryl-alkyne derivatives, expanding the chemical diversity of the compound.
Scientific Research Applications
5-Bromo-6-methylpyrazin-2-amine has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 5-Bromo-6-methylpyrazin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazine ring and functional groups. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylpyrazin-2-amine
- 3,5-Dibromo-6-methylpyrazin-2-amine
- 5-Bromo-3-methylpyrazin-2-amine
Uniqueness
5-Bromo-6-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-6-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMLUNRXLAUIDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618016 |
Source


|
| Record name | 5-Bromo-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74290-69-0 |
Source


|
| Record name | 5-Bromo-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)
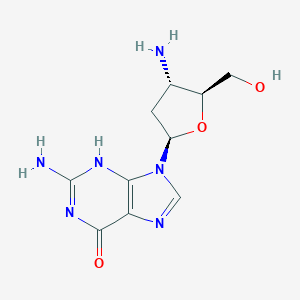


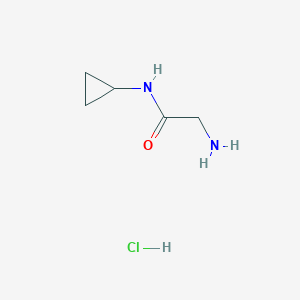

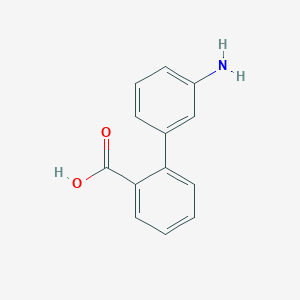
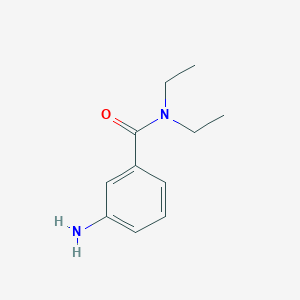
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)
